![molecular formula C20H22N4O B3013094 N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(o-tolyl)propanamide CAS No. 2034405-31-5](/img/structure/B3013094.png)
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(o-tolyl)propanamide
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Description
The compound "N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(o-tolyl)propanamide" is a synthetic molecule that may be related to various research areas, including medicinal chemistry and material science. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their properties, which can be useful for a comprehensive analysis.
Synthesis Analysis
The synthesis of related compounds often involves multi-step organic reactions, starting from simple precursors to more complex structures. For instance, the synthesis of N-1-(3,5-dimethyl-4-isoxazolyl)-3-(4-aryl-5-thioxo-4,5-dihydro-1-H-1,2,4-triazol-3-yl)propanamides was achieved from 4-amino-3,5-dimethylisoxazole in five steps, as reported in the literature . This suggests that the synthesis of the compound might also involve a multi-step process, possibly starting from phenyl and triazole precursors.
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using various spectroscopic techniques. For example, the structure of a fentanyl analogue was elucidated using 1H- and 13C-NMR spectroscopy and X-ray crystallography . These techniques could be applied to determine the molecular structure of "this compound" as well.
Chemical Reactions Analysis
The reactivity of related compounds can provide insights into potential chemical reactions. For instance, N-Ethyl-5-phenylisoxazolium 3-sulfonate undergoes hydroxide-promoted reactions and can react nucleophilically with various side chains of proteins . This indicates that the compound may also exhibit nucleophilic reactivity, potentially reacting with various biological or chemical substrates.
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized using spectroscopic and computational methods. For example, the IR carbonyl band of some N-methoxy-N-methyl-2-[(4′-substituted)phenylthio]propanamides was analyzed, and their conformations were studied using B3LYP/cc-pVDZ calculations . These methods could be used to predict and analyze the physical and chemical properties of "this compound," such as its stability, solubility, and electronic properties.
Scientific Research Applications
Synthesis and Structural Characterization
- The compound has been synthesized and characterized in various studies, highlighting its potential in medicinal and agricultural chemistry due to the triazole scaffold's versatility. One methodology involves microwave-assisted synthesis, demonstrating the efficiency of creating 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, showcasing the compound's accessibility for further research and development (Tan, Lim, & Dolzhenko, 2017).
Biological Activities and Applications
- Research into triazole derivatives, including those related to the compound , indicates significant biological activities. These activities span antibacterial, antifungal, and anticonvulsant properties, suggesting a broad spectrum of potential therapeutic applications. For instance, compounds synthesized through a multistep protocol involving triazoles demonstrated notable urease inhibition and anti-proliferative activities, underlining the compound's relevance in addressing medical conditions and pathogens (Ali et al., 2022).
properties
IUPAC Name |
3-(2-methylphenyl)-N-[1-phenyl-2-(triazol-2-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-16-7-5-6-8-17(16)11-12-20(25)23-19(15-24-21-13-14-22-24)18-9-3-2-4-10-18/h2-10,13-14,19H,11-12,15H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNWTCDSMHATBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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